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Disperse blue 3

Cat. No.: B134001
CAS No.: 86722-66-9
M. Wt: 296.32 g/mol
InChI Key: NLXFWUZKOOWWFD-UHFFFAOYSA-N
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Description

Overview of Disperse Dyes within the Textile Industry

Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility and lack of ionizing groups. textileexplainer.com This non-ionic nature makes them ideal for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297), which are resistant to traditional water-soluble dyes. textileexplainer.comcolourinn.in The dyeing process with disperse dyes involves their application as a fine aqueous dispersion, where the dye particles are suspended in the dye bath with the aid of dispersing agents. colourinn.ininflibnet.ac.in

The mechanism of dyeing relies on the transfer of the dye from the aqueous medium to the solid fiber. textileexplainer.com Heat is a crucial factor in this process, as it increases the energy of the dye molecules and causes the fibers to swell, allowing the small dye molecules to penetrate the polymer structure of the fiber. textileexplainer.comcolourinn.in This results in a uniform and durable coloration with good fastness properties. colourinn.in Disperse dyes are available in various chemical structures, including azo, anthraquinone (B42736), and diphenylamine (B1679370) types, and are produced as powders, liquids, or micro-dispersed granules. inflibnet.ac.in The global market for disperse dyes is substantial and continues to grow with the increasing production and use of synthetic fibers in the textile and apparel industries. thebusinessresearchcompany.com

Significance of Anthraquinone-Based Dyes in Modern Applications

Anthraquinone dyes, derived from the aromatic organic compound anthraquinone, represent a significant class of colorants with a long history of use. numberanalytics.com They are known for their vibrant colors, particularly in the red, blue, and green spectrums, and exhibit high stability and color fastness. mdpi.comhelsinki.fi This durability makes them valuable in various industrial applications, including textile dyeing, printing, and the coloration of plastics. numberanalytics.commdpi.com

The core structure of anthraquinone can be modified with various substituents to produce a wide array of dyes with different properties. mdpi.com Beyond their traditional use as colorants, anthraquinone derivatives are gaining attention in modern technological fields. Their unique electrochemical properties have led to their exploration in the development of organic semiconductors for applications like OLEDs and in photovoltaic technologies. dakenchem.com Furthermore, some anthraquinone compounds have shown potential in the pharmaceutical sector due to their biological activities. numberanalytics.comdakenchem.com The versatility and stability of the anthraquinone scaffold ensure its continued importance in both established and emerging areas of science and technology. numberanalytics.com

Current Research Landscape and Knowledge Gaps concerning Disperse Blue 3

Current research on this compound primarily focuses on its application in dyeing synthetic fibers and its environmental impact, particularly in wastewater treatment. ijcce.ac.irijcce.ac.ir Studies have investigated its removal from industrial effluents using methods like electrocoagulation and advanced oxidation processes. ijcce.ac.irijcce.ac.irresearchgate.net Research has also explored the synthesis of this compound and its derivatives, with some focus on developing more environmentally friendly manufacturing processes. fnatchem.com

However, there are notable knowledge gaps in the scientific literature concerning this compound. While its use as a textile dye is well-documented, its potential in other advanced applications remains largely unexplored. chemotechnique.se There is limited publicly available data on its photochemical properties and its behavior as a model compound in dye chemistry research. Furthermore, while its potential for biological staining has been mentioned, detailed studies on its efficacy and specificity for different biological samples are lacking. A comprehensive understanding of its degradation pathways and the toxicity of its byproducts is another area that requires further investigation. researchgate.net Addressing these knowledge gaps could unlock new applications for this compound beyond the textile industry and contribute to a more complete scientific profile of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione nih.govmedkoo.comalfa-chemistry.com
CAS Number 2475-46-9 nih.govsigmaaldrich.comchemicalbook.com
Molecular Formula C17H16N2O3 nih.govsigmaaldrich.comchemicalbook.com
Molecular Weight 296.32 g/mol nih.govsigmaaldrich.comchemicalbook.com
Appearance Navy blue powder chemicalbook.com
Melting Point 187 °C chemicalbook.com
Boiling Point 593.5 °C at 760 mmHg chemsrc.com
Water Solubility Insoluble chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3 B134001 Disperse blue 3 CAS No. 86722-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3
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InChI Key

NLXFWUZKOOWWFD-UHFFFAOYSA-N
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Canonical SMILES

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C17H16N2O3
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DSSTOX Substance ID

DTXSID301015819
Record name 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone
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Molecular Weight

296.32 g/mol
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Physical Description

Grey-black powder; [MSDSonline]
Record name C.I. Disperse Blue 3
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CAS No.

86722-66-9, 2475-46-9
Record name 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)-
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Synthesis and Derivatization Methodologies for Disperse Blue 3

Synthetic Pathways and Reaction Mechanisms

The synthesis of Disperse Blue 3 is characterized by multi-stage chemical transformations designed to build the final dye molecule with its specific chromophoric properties.

This compound is a derivative of anthraquinone (B42736), a polycyclic aromatic hydrocarbon with a distinctive 9,10-anthracenedione structure. chemspider.com The synthesis begins with precursors that already contain the fundamental anthraquinone skeleton, such as 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or its reduced form, leuco-quinizarin. worlddyevariety.comnih.govenvironmentclearance.nic.in The stability and chemical reactivity of the anthraquinone core make it an ideal starting point for building complex dye molecules. cosmochemistryindia.com The final structure of this compound is chemically identified as 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione. chemspider.com

While direct nitration of the final this compound molecule is not the primary synthetic route, nitration, amination, and alkylation are fundamental unit processes in the broader synthesis of anthraquinone dye intermediates. vvwusurat.ac.in For this compound specifically, the key stages involve amination and alkylation. Amination introduces amino groups onto the anthraquinone ring, which are essential for the dye's chromophore. kfupm.edu.sa This is followed by alkylation, where alkyl groups (like methyl and hydroxyethyl) are attached to these nitrogen atoms, modifying the dye's shade and properties. kfupm.edu.sa

One synthetic pathway starts with 1-bromo-4-(methylamino)anthracene-9,10-dione, which is already an aminated and alkylated anthraquinone derivative. worlddyevariety.comnih.gov This intermediate then undergoes further reaction to yield the final product.

A primary method for synthesizing this compound involves the condensation of an anthraquinone precursor with specific amines. nih.gov One common industrial method is the reaction of Quinizarin (1,4-dihydroxyanthracene-9,10-dione) and its leuco form with a mixture of methylamine (B109427) and ethanolamine (B43304). nih.govenvironmentclearance.nic.inchemicalbook.com This reaction displaces the hydroxyl groups on the anthraquinone ring with the amino groups from methylamine and N-(2-hydroxyethyl)amine, leading to the formation of 1-methylamino-4-(2-hydroxyethylamino) anthraquinone. chemicalbook.com

Another documented method involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine. worlddyevariety.comnih.gov In this nucleophilic substitution reaction, the bromo group is replaced by the hydroxyethylamino group.

A summary of these condensation methods is presented below.

Table 1: Manufacturing Methods for this compound
Starting Material(s) Key Reagents Reaction Type Reference
Quinizarin & Leuco-quinizarin Methylamine, Ethanolamine Condensation followed by oxidation nih.govenvironmentclearance.nic.in
1-Bromo-4-methylaminoanthraquinone Ethanolamine Condensation worlddyevariety.comnih.gov
1,4-Dihydroxyanthracene-9,10-dione & Anthracene-1,4,9,10-tetraol Methylamine, 2-Aminoethanol Condensation and oxidation in butanol worlddyevariety.com

Oxidation is a critical step in the synthesis of this compound, particularly when starting with reduced forms of anthraquinone precursors like leuco-quinizarin or anthracene-1,4,9,10-tetraol. worlddyevariety.comnih.gov After the condensation with amines, the resulting leuco-dye must be oxidized to restore the quinoid structure of the anthraquinone core. This oxidation is essential for developing the final, stable color of the dye. worlddyevariety.com The process ensures the formation of the conjugated system responsible for the dye's characteristic blue hue. The specific oxidizing agents used can vary in industrial processes but are chosen to efficiently convert the leuco form to the final oxidized dye.

Industrial-Scale Production Protocols and Challenges

The industrial-scale production of this compound involves carefully controlled protocols to ensure consistent product quality and manage process challenges. A typical batch process starting from Quinizarin involves reacting it with mono methyl amine and mono ethanol (B145695) amine in a solvent like Isopropyl alcohol (IPA). environmentclearance.nic.in

The process generally involves charging the reactor with the solvent and raw materials, followed by a controlled reaction period. After the reaction is complete, the product is filtered from the reaction mass. The resulting filter cake is then processed further, which may include mixing with dispersing agents in specialized mills to achieve the desired particle size for dyeing applications. environmentclearance.nic.in

A representative material balance for a batch production is detailed in the table below.

Table 2: Example Material Balance for this compound Synthesis

Input Mass (Kg) Output Mass (Kg)
Quinizarine 240 Reaction Mass 1459
Mono methyl amine (40%) 78
Mono ethanol amine 61
Sodium hydroxide (B78521) 80
Fresh IPA 30
Recovered IPA 970
Total 1459 Total 1459

Data derived from an industrial process description. environmentclearance.nic.in

Industrial production faces several challenges. One significant issue is the formation of byproducts, such as symmetrically substituted compounds like 1,4-bis(methylamino)anthraquinone (B188939) and 1,4-bis(2-hydroxy-ethylamino)anthraquinone. worlddyevariety.com These impurities can affect the final shade and quality of the dye. Managing solvent waste and ensuring efficient solvent recovery are also critical environmental and economic considerations.

Reactor Design and Process Controls

The large-scale synthesis of this compound typically employs stainless steel batch reactors equipped with agitators and temperature-control jackets. These features are crucial for maintaining homogeneity and managing the exothermic nature of the reactions.

Key process parameters that are closely monitored and controlled include:

Temperature: The alkylation step is generally carried out at temperatures between 80–90°C. For the nitration stage, temperatures are kept below 10°C to prevent over-nitration.

Pressure: While nitration occurs at atmospheric pressure, the hydrogenation step requires pressures of 2–3 bar.

Reagent Ratios: In the nitration of anthraquinone, a specific mass ratio of sulfuric acid to nitric acid (4:1) is used to optimize nitration efficiency. During alkylation, a molar ratio of 1:1.2:1 for 1-aminoanthraquinone, methylamine, and ethanolamine is employed to maximize the yield.

Post-synthesis, the crude product undergoes purification through filtration to remove catalysts and byproducts, followed by crystallization from an ethanol-water mixture to achieve a purity of over 99%. The final powder form is obtained by drying in a vacuum oven.

Byproduct Formation and Mitigation Strategies

During the synthesis of this compound, particularly in the alkylation stage, side reactions can lead to the formation of impurities. A notable byproduct is N-methylanthraquinone, which can constitute up to 5% of the product mixture.

To minimize the formation of such byproducts, several mitigation strategies have been developed:

Stepwise Alkylation: This method involves the sequential addition of methylamine and ethanolamine to control the reaction and improve selectivity.

Catalytic Screening: The use of selective catalysts, such as zeolites or molecular sieves, can enhance the desired reaction pathway and reduce the formation of unwanted byproducts.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Chemistry Approaches

Traditional synthesis methods for this compound often rely on stoichiometric reagents, which can generate considerable chemical waste. In contrast, green chemistry approaches focus on improving the environmental profile of the synthesis. These greener methods may incorporate the use of ionic liquids as recyclable solvents and employ microwave-assisted heating, which has been shown to reduce reaction times by as much as 40%. rasayanjournal.co.in

Here is a comparative table highlighting the environmental impact of traditional versus green synthesis methods:

Table 1: Environmental Impact Comparison of Synthesis Methods
Parameter Traditional Method Green Method
Solvent Waste (L/kg) 12 3
Energy Use (kWh/kg) 45 28
Carbon Footprint (kg CO₂/kg) 8.2 4.5

Data sourced from a comparative analysis of dye synthesis methodologies.

Efficiency and Sustainability Metrics in Dye Synthesis

The efficiency and sustainability of dye synthesis processes can be evaluated using various metrics. These metrics provide a quantitative way to compare different synthetic routes and identify areas for improvement. acs.org Key indicators include energy savings, reduction in water usage, waste minimization, and lower carbon emissions. oarjst.com

For instance, the adoption of sonication technology in dyeing processes can lead to a 25% reduction in energy consumption and a 90% decrease in chemical waste generation. oarjst.com Life Cycle Assessment (LCA) and green metrics are combined to provide a comprehensive evaluation of the environmental impact of a dye's synthesis, considering factors like direct energy consumption and the impact of purification processes. frontiersin.org

The following table presents key sustainability metrics for traditional versus more sustainable dyeing technologies:

Table 2: Sustainability Metrics in Dyeing Processes
Metric Traditional Dyeing Sonication-Assisted Dyeing
Annual Energy Consumption (kWh) 40,000 30,000
Annual Chemical Waste (kg) 5,000 500
Annual CO₂ Emissions (metric tons) 30 24

Data reflects potential reductions achievable by adopting newer technologies in the textile industry. oarjst.com

Advanced Derivatization of this compound

Modification of Amino Groups and their Impact on Dye Properties

The properties of this compound can be altered through the modification of its amino groups. These modifications can influence the dye's fastness properties, such as its resistance to light and sublimation (the transition from a solid to a gas). scispace.com Introducing different substituents to the terminal amino nitrogen can enhance heat fastness. scispace.com For example, increasing the molecular size and incorporating additional hydrophobic groups into the anthraquinone ring can improve sublimation fastness. scispace.com

The amino groups on the this compound molecule are also sites for substitution reactions, which can lead to the creation of derivatives with different properties. The nature of the electron-donating groups, such as primary and secondary amines, affects the color of the dye. p2infohouse.org Generally, the more powerful the electron-donating substituent, the more significant the bathochromic shift (a change in spectral band position to a longer wavelength), which can alter the dye's shade. p2infohouse.org

Synthesis of Related Anthraquinone and Azo Dyes (e.g., Disperse Blue 377, Disperse Blue 291)

The synthesis of disperse dyes involves diverse chemical pathways tailored to achieve specific structural and, consequently, coloristic properties. The manufacturing processes for Disperse Blue 377 and Disperse Blue 291 serve as illustrative examples of creating dyes with a blue hue from different chemical classes. Disperse Blue 377 is an anthraquinone-based dye, while Disperse Blue 291 belongs to the single azo class. worlddyevariety.comworlddyevariety.com

Disperse Blue 377 (C.I. 615061)

Disperse Blue 377 is synthesized through the condensation of substituted anthraquinone precursors. worlddyevariety.com The primary manufacturing method involves the reaction of 1,4-Dihydroxyanthracene-9,10-dione with amino alcohols. worlddyevariety.com Specifically, a mixture of 2-Aminoethanol and 1-Amino-2-propanol is used in the condensation process. worlddyevariety.com This results in a product that is technically a mixture of three different chemical entities: 1,4-bis[(2-hydroxyethyl)amino]anthra-9,10-quinone, 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]anthra-9,10-quinone, and 1,4-bis[(3-hydroxypropyl)amino]anthra-9,10-quinone. europa.eu The core structure is based on the anthraquinone skeleton, which is known for providing good stability. alibaba.com

Disperse Blue 291 (C.I. 113395)

In contrast, the synthesis of Disperse Blue 291 involves a classic azo coupling reaction. worlddyevariety.comchemicalbook.com The process begins with the diazotization of 2,4-Dinitro-6-bromoaniline. worlddyevariety.comchemicalbook.com The resulting diazonium salt is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide to form the final monoazo dye molecule. worlddyevariety.comchemicalbook.com This synthetic route is characteristic of azo dyes, which constitute a large and versatile class of colorants. tubitak.gov.tr Continuous production methods have also been developed where a chlorinated nitroaniline intermediate undergoes diazotization and is then coupled with an aniline (B41778) derivative in a tubular reactor system. google.com

Table 1: Synthesis Methods for Disperse Blue 377 and Disperse Blue 291

Dye NameC.I. NameChemical ClassSynthesis MethodKey Reactants
Disperse Blue 377615061AnthraquinoneCondensation Reaction1,4-Dihydroxyanthracene-9,10-dione, 2-Aminoethanol, 1-Amino-2-propanol worlddyevariety.com
Disperse Blue 291113395MonoazoDiazotization & Azo Coupling2,4-Dinitro-6-bromoaniline, N-(3-(diethylamino)-4-methoxyphenyl)acetamide worlddyevariety.comchemicalbook.com

Influence of Structural Changes on Spectral Absorption

The color of anthraquinone dyes is intrinsically linked to their molecular structure, and modifications to this structure can precisely tune their spectral absorption properties. mdpi.com The visible absorption bands in these dyes are typically the result of intramolecular charge-transfer (ICT) transitions, which occur from an electron-donating group (like an amine or amide) to the electron-accepting anthraquinone core. tandfonline.com

The nature and position of substituent groups on the anthraquinone nucleus significantly influence the energy of these ICT transitions and, therefore, the observed color. mdpi.comacs.org Key factors include:

Electron-Donating Strength of Substituents : The electronic character of the substituent group has a direct impact on the absorption wavelength (λmax). For instance, in 1,4-disubstituted anthraquinone dyes, amine (-NH2) groups are stronger electron donors than amide (-NHCOR) groups. tandfonline.com This increased electron-donating ability stabilizes the excited state more, leading to a lower energy transition and a bathochromic shift (a shift to a longer wavelength). Conversely, converting an amine to a less electron-donating amide group results in a hypsochromic shift (a shift to a shorter wavelength). tandfonline.com

Terminal Chain Length : In guest-host liquid crystal systems, which are used to study dichroic properties, altering the length of flexible alkyl chains attached to the terminal ends of the dye molecule can influence the dye's alignment and order parameter, which in turn affects its dichroic performance and absorption characteristics. mdpi.com

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are valuable tools for predicting how these structural changes will affect the dye's UV-visible absorption spectra. tandfonline.comacs.orgwhiterose.ac.uk These calculations can model the electronic transitions and help rationalize the relationship between a dye's structure and its color. whiterose.ac.uk

Table 2: Effect of Structural Modifications on Anthraquinone Dye Absorption

Structural FeatureModification ExampleElectronic EffectImpact on Spectral Absorption (λmax)
Substituent Type Changing an amine (-NH₂) substituent to an amide (-NHCOR) group. tandfonline.comDecreases the electron-donating character of the substituent. tandfonline.comHypsochromic shift (shift to shorter wavelength). tandfonline.com
Substituent Position Moving substituents from 1,5-positions to 2,6-positions. whiterose.ac.ukAlters molecular geometry and orientation of the transition dipole moment. mdpi.comacs.orgChanges absorption band positions and intensities. whiterose.ac.uk
Linking Group Using a sulfide (B99878) (-S-) linker versus an amine (-NH-) linker for phenyl groups. whiterose.ac.ukAlters the energy of the HOMO and LUMO orbitals involved in the charge-transfer transition.Significant shift in λmax; amine-linked dyes are typically more blue-shifted than sulfide-linked ones. whiterose.ac.uk

Advanced Analytical Methodologies for Disperse Blue 3 Detection and Characterization

Chromatographic Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental in the analysis of disperse dyes. These methods separate the components of a mixture, allowing for the individual detection and quantification of target analytes like Disperse Blue 3.

High-performance liquid chromatography is a cornerstone for the analysis of synthetic dyes due to its efficiency in separating complex mixtures. lcms.cz For this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the dye between the two phases. Methodologies often follow standards such as DIN 54231, which outlines procedures for the analysis of certain disperse dyes. spectroscopyonline.comlabrulez.com The use of modern ultra-high-performance liquid chromatography (UPLC) systems can further enhance performance by providing increased resolution, sensitivity, and faster analysis times compared to traditional HPLC.

HPLC coupled with an Ultraviolet-Visible (UV-Vis) detector is a widely used method for the quantification of this compound. labrulez.comnih.gov This technique relies on the principle that the dye molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. researchgate.net The amount of light absorbed is directly proportional to the concentration of the dye in the sample, following the Beer-Lambert law. researchgate.net

A Photodiode Array (PDA) detector is an advanced type of UV-Vis detector that can acquire the entire UV-Vis spectrum of the analyte as it elutes from the HPLC column. labrulez.comoup.com This provides not only quantitative data but also qualitative information, as the absorption spectrum is a characteristic feature of the compound. For this compound, the UV-Vis spectrum can be compared with that of a known standard for identity confirmation. spectroscopyonline.comresearchgate.net The combination of retention time and spectral data from a PDA detector significantly increases the confidence in the identification of this compound. spectroscopyonline.comresearchgate.net In multi-component analysis, a PDA detector allows for the extraction of chromatograms at the optimal wavelength for each dye, enabling simultaneous analysis of different dyes in a single run. researchgate.net

Table 1: HPLC-PDA Method Parameters for Disperse Dye Analysis
ParameterConditionReference
SystemACQUITY Arc System spectroscopyonline.comlabrulez.com
Detector2998 Photodiode Array (PDA) Detector spectroscopyonline.comlabrulez.com
ColumnXBridge C18, 2.1 x 150 mm, 5.0-µm spectroscopyonline.com
Mobile PhaseGradient elution with water and methanol spectroscopyonline.com
Detection WavelengthScanned from 190-800 nm, specific wavelengths extracted spectroscopyonline.com

For enhanced sensitivity and selectivity, HPLC is often coupled with a mass spectrometer (MS). labrulez.comnih.gov This hyphenated technique, HPLC-MS, provides information about the mass-to-charge ratio (m/z) of the analyte, which is a highly specific identifier. researchgate.net The addition of mass detection serves as a complementary technique that increases confidence in compound identification and can be used for the analysis of impurities. spectroscopyonline.comlabrulez.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC with Mass Spectrometry (MS) Detection
Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique commonly used as the interface between HPLC and MS for the analysis of dyes. It is particularly suitable for polar and thermally labile molecules like this compound. In ESI, a high voltage is applied to the liquid eluting from the HPLC column, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, which is an anthraquinone-based dye, ESI is typically performed in the positive ion mode, where the molecule is protonated to form [M+H]⁺ ions. The spectra of this compound reveal an abundant [M+H]⁺ ion, which is selected as the precursor ion for further analysis.

Time-of-Flight (TOF) Mass Spectrometry

Time-of-Flight (TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. researchgate.net Lighter ions travel faster and reach the detector sooner than heavier ions. A key advantage of TOF-MS is its high mass accuracy and resolution, which allows for the determination of the elemental composition of an analyte with a high degree of confidence. labrulez.comresearchgate.net While specific applications detailing the use of HPLC-TOF-MS for this compound are not prevalent in the reviewed literature, the technique's capabilities make it highly suitable for the characterization of this and other disperse dyes. The high resolving power of TOF instruments can aid in differentiating between compounds with very similar masses and in the identification of unknown impurities or degradation products. researchgate.net

Table 2: General Capabilities of TOF-MS for Dye Analysis
CapabilityDescriptionReference
Mass ResolutionHigh resolving power (up to 100,000 FWHM) allows for the separation of ions with very close m/z values. labrulez.com
Mass AccuracyProvides accurate mass measurements, typically within 5 ppm, enabling confident elemental composition determination. researchgate.net
Acquisition RateFast acquisition rates are compatible with the sharp peaks generated by UHPLC systems. researchgate.net
Mass RangeWide mass range with no upper or lower mass cut-off limits. researchgate.net
Selected Reaction Monitoring (SRM) Mode

Selected Reaction Monitoring (SRM), often performed on a triple quadrupole mass spectrometer, is a highly sensitive and selective quantitative technique. In SRM mode, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of this compound). This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor a specific, characteristic fragment ion. This process, known as a transition, is highly specific to the target compound, significantly reducing background noise and matrix interference. The monitoring of multiple transitions for a single compound can further increase the reliability of identification and quantification. Multiple Reaction Monitoring (MRM) is an extension of SRM where multiple product ions from one or more precursor ions are monitored, enhancing the specificity and allowing for the simultaneous analysis of multiple compounds.

Table 3: LC-MS/MS Parameters for Disperse Dye Analysis in MRM Mode
ParameterConditionReference
Mass SpectrometerTriple Quadrupole (e.g., Xevo TQD, SCIEX Triple Quad 4500)
Ionization ModeESI Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (this compound)m/z 297 spectroscopyonline.com
Collision GasArgon
Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. By utilizing columns with sub-two-micron particles, UPLC systems achieve superior resolution, sensitivity, and speed of analysis. fda.gov This enhanced separation efficiency is critical for resolving this compound from a complex mixture of other dyes or impurities. lcms.cz

Systems like the Waters ACQUITY Arc and ACQUITY UPLC H-Class are employed for the analysis of disperse dyes, including this compound. lcms.czlabrulez.com These systems are often coupled with Photodiode Array (PDA) detectors, which provide spectral information across a wide range of wavelengths (e.g., 270-790 nm), and mass spectrometry (MS) detectors, such as the ACQUITY QDa, for definitive compound identification based on mass-to-charge ratio (m/z). fda.govlcms.czwaters.com The combination of PDA and MS detection provides complementary data, enhancing confidence in peak identification and the analysis of impurities. lcms.czwaters.com For instance, in an analysis of a this compound standard, UPLC-MS confirmed the identity of the main component (m/z 297) and also detected impurities with m/z values of 267 and 254. lcms.czwaters.com

A typical mobile phase for the separation of disperse dyes, including this compound, might consist of a gradient elution using acetonitrile (B52724) and acidified water. zu.edu.pk The separation is commonly performed on a C18 reversed-phase column. Data acquisition and processing are managed by specialized software like Empower 3, which allows for the simultaneous analysis of chromatographic, UV, and mass spectral data. lcms.czwaters.com

Table 1: UPLC System Parameters for Disperse Dye Analysis

ParameterSpecificationSource
System Waters ACQUITY Arc or ACQUITY UPLC H-Class lcms.czlabrulez.com
Detector Photodiode Array (PDA), Mass Spectrometry (MS) fda.govlcms.cz
Column Reversed-phase C18 (e.g., Waters XBridge C18, HSS T3) lcms.czsciex.com
Mobile Phase Acetonitrile and acidified water (gradient elution) zu.edu.pk
Software Empower 3 lcms.czwaters.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, cost-effective, and rapid method for the qualitative analysis of this compound. labrulez.com It is particularly useful for screening textile extracts to identify the presence of specific disperse dyes. sci-hub.se The separation principle relies on the differential partitioning of the dye between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. fda.govjustia.com

For the analysis of this compound and other disperse dyes, various mobile phase systems have been utilized. Common solvent systems include mixtures of chloroform (B151607) and acetonitrile (e.g., 86:14 v/v) or 100% chloroform. sci-hub.se After development, the separated spots on the TLC plate are visualized under both visible and ultraviolet (UV) light (at wavelengths of 254 nm and 366 nm) to detect all components. sci-hub.se The identity of this compound is confirmed by comparing the retention factor (Rf) value and the appearance of the sample spot with that of a known standard run on the same plate. sci-hub.se

Table 2: TLC Mobile Phases for Disperse Dye Separation

Mobile Phase CompositionRatio (v/v)Source
Chloroform : Acetonitrile86 : 14 sci-hub.se
Chloroform100% sci-hub.se

Flash Column Chromatography for Dye Purification

Flash column chromatography is an efficient technique for the purification of this compound from crude reaction mixtures or commercial-grade samples to obtain a high-purity product for research and analytical purposes. This preparative liquid chromatography technique utilizes a stationary phase, typically silica gel, packed into a column. A solvent mixture (eluent) is forced through the column with moderate pressure, allowing for the separation of components based on their differing affinities for the stationary and mobile phases. ucsd.edu

In a procedure for purifying a related compound, a silica gel 60 column was used. ucsd.edu The crude product was loaded onto the column, and the separation was achieved using an eluent mixture of ethyl acetate (B1210297) and toluene (B28343) (e.g., 1:9 v/v). ucsd.edu The fractions containing the purified compound are collected as they exit the column. The progress of the purification can be monitored by TLC. This method is effective for removing synthetic by-products and other impurities, yielding the dye in a more refined state. ucsd.edu

Spectroscopic Methods

Spectroscopic methods are indispensable for the analysis of this compound, providing information on its concentration, chemical structure, and functional groups.

UV-Visible Spectrophotometry for Concentration Determination and Degradation Monitoring

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in solution and for monitoring its degradation over time. The method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye.

The UV-Vis absorption spectrum of this compound exhibits characteristic peaks. A prominent peak in the visible region, typically around 640 nm, is responsible for its blue color. researchgate.net Another significant absorption peak is observed in the UV region, around 254 nm, which is attributed to the anthraquinone (B42736) structure. researchgate.net The degradation of this compound can be effectively monitored by tracking the decrease in the absorbance of these characteristic peaks over time. For example, the rapid decrease in the absorbance at 640 nm indicates the destruction of the dye's chromophore structure and subsequent color removal. researchgate.net

Table 3: Characteristic UV-Visible Absorption Peaks for this compound

Wavelength (λmax)Spectral RegionStructural AssignmentSource
~640 nmVisibleChromophore (Color) researchgate.net
~254 nmUltravioletAnthraquinone Structure researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of a this compound derivative, specific signals (resonances) correspond to the different types of protons in the molecule. nih.gov For example, signals in the aromatic region (typically δ 7.0-8.5 ppm) correspond to the protons on the anthraquinone core, while signals at higher field (lower ppm values) can be assigned to protons on the alkylamino side chains. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. It can distinguish between different types of carbon atoms, such as those in the aromatic rings, carbonyl groups (C=O), and the alkyl side chains, based on their unique chemical shifts. researchgate.net

Table 4: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (δ, ppm)MultiplicityAssignmentSource
10.64s2 x NH nih.gov
8.36m2 x ArH nih.gov
7.72m2 x ArH nih.gov
7.28s2 x ArH nih.gov
3.11-3.15m2 x CH₂ nih.gov
2.38sNCH₃ nih.gov
Note: Data corresponds to this compound methacrylate.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis in Degradation Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 10 nm of a material's surface. nih.gov In the context of this compound degradation, XPS provides critical insights into the changes in surface chemistry that occur during various treatment processes. nih.gov While standard XPS analysis is often considered non-destructive, the interaction of X-ray photons and the subsequent electron cascade can induce changes in the analyzed area, a factor that must be considered during the study of degradation-susceptible materials like organic dyes. cardiff.ac.uk

The application of XPS in degradation studies of dyes often involves analyzing the surface of a catalyst used in the degradation process or the substrate onto which the dye is adsorbed. For instance, in a study on the mineralization of this compound using a UV-LED/FeTiO3 (ilmenite) activated persulfate process, XPS was employed to analyze the surface of the ilmenite (B1198559) catalyst. researchgate.net The analysis of the Fe 2p spectra for the raw ilmenite, a photo-reduced sample, and a sample photo-reduced in the presence of the dye revealed changes in the oxidation state of iron on the catalyst's surface, providing evidence for the catalytic mechanism involved in the dye's degradation. researchgate.net

General principles from XPS studies on polymer degradation are also applicable. cardiff.ac.ukcore.ac.uk These studies show that XPS can detect changes in elemental ratios (e.g., O/C and N/C) and identify the formation of new oxygen-containing functional groups, such as C-O and C(=O)O, on the surface. nih.govcore.ac.uk This indicates oxidation, a common pathway in dye degradation. nih.govcore.ac.uk By tracking these changes over time, researchers can elucidate the degradation pathways and kinetics of this compound on various surfaces. cardiff.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical method for identifying the intermediate and final products formed during the degradation of this compound. This technique separates volatile and semi-volatile compounds in a mixture and then provides detailed mass spectra to help identify the structure of each component.

In the study of this compound mineralization by the UV-LED/FeTiO3 activated persulfate process, GC-MS analysis was performed on the dye solution before and after the experiment. researchgate.net The analysis confirmed the breakdown of the parent this compound molecule into smaller, less complex organic compounds, indicating the effectiveness of the advanced oxidation process. researchgate.net While the specific degradation products for this compound from this study were not detailed, research on similar disperse dyes provides insight into the types of compounds that can be expected. For example, GC-MS analysis of the degradation of Disperse Red 3B identified seven reaction products, including diisobutyl phthalate, guaiacol, o-xylene, and acetone. researchgate.net Similarly, analysis of other azo dye degradation processes has identified various aromatic and aliphatic compounds, demonstrating the cleavage of the characteristic azo bond (-N=N-) and the breakdown of the aromatic rings. researchgate.netresearchgate.net

The identification of these degradation byproducts is crucial for assessing the environmental impact of a treatment process, as some intermediates can be more toxic than the original dye molecule. GC-MS provides the necessary sensitivity and specificity to track the formation and subsequent disappearance of these products, ensuring a comprehensive evaluation of the degradation pathway and the final effluent quality. researchgate.net

Development of Detection Limits and Quantification Methods

The development of sensitive and reliable analytical methods is essential for monitoring this compound in various matrices, such as textile effluents and consumer products. Key performance metrics for these methods include the limit of detection (LOD) and the limit of quantification (LOQ). sepscience.com The LOD is the lowest amount of an analyte that can be statistically detected, while the LOQ is the lowest amount that can be identified and quantified with acceptable precision and accuracy. sepscience.com

Standard methods, such as the DIN 54231 procedure for the analysis of certain disperse dyes, specify required detection limits. lcms.cz Modern analytical systems, like those combining liquid chromatography with photodiode array (PDA) and mass spectrometry (MS) detectors, can significantly surpass these requirements. lcms.cz For a range of disperse dyes, including this compound, methodologies using an ACQUITY Arc System with a QDa mass detector have achieved detection limits well below the 0.7 mg/L specified in the DIN 54231 standard for Disperse Blue 1. lcms.cz The use of dual detection with PDA and MS enhances confidence in compound detection and identification at these low levels. lcms.cz

The table below summarizes typical parameters considered during the validation of quantitative methods for dyes.

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. sepscience.com
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. sepscience.com
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. sepscience.com
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sepscience.com
Accuracy The closeness of agreement between the true value and the value found. sepscience.com
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. sepscience.com

Calibration Curves and Linearity Assessment

A calibration curve is a fundamental regression model used to predict the unknown concentrations of an analyte based on the instrument's response to known standards. openresearchlibrary.org For the accurate quantification of this compound, establishing a linear relationship between the concentration and the instrument response over a specific range is a critical aspect of method validation. semanticscholar.org

Linearity is typically assessed by preparing a series of standards at different concentrations and measuring their response. nih.gov The data are then plotted (response vs. concentration), and a linear regression is applied. While the correlation coefficient (r) or the coefficient of determination (r²) is often used, a value close to 1 does not solely guarantee linearity. researchgate.net A more rigorous assessment involves a visual inspection of the calibration plot and an analysis of the residuals plot (the difference between the observed and predicted values). nih.gov In a well-behaved linear model, the residuals should be randomly scattered around zero. researchgate.net

The fitness-for-purpose approach suggests that the acceptable deviation from linearity can depend on the concentration level. nih.gov Graphical representation of the percent relative errors of the back-calculated concentrations against the standard concentrations is a useful tool to highlight non-linear behavior, especially at the extremes of the calibration range. nih.gov For bioanalytical methods, which share principles with environmental analysis, weighting schemes (e.g., 1/x or 1/x²) are often applied in the regression analysis to compensate for heteroscedasticity (non-constant variance of the residuals) and improve accuracy at the lower end of the quantification range. dntb.gov.ua

Impact of Impurities on Analytical Results

Commercial dyes, including this compound, are often sold as formulations containing the primary color component along with dispersants and other additives; the dye content itself may be as low as 20%. lcms.czsigmaaldrich.com Furthermore, impurities can be introduced during the synthesis and manufacturing process. nih.gov These impurities can significantly impact analytical results by co-eluting with the main analyte, causing signal suppression or enhancement, or being misidentified as the target compound.

The use of complementary analytical techniques is crucial for identifying and accounting for such impurities. lcms.cz In one analysis of a this compound standard, a combination of Photodiode Array (PDA) and mass spectrometry (MS) detection was used. lcms.cz The PDA detector provided UV-Vis spectra, while the MS detector provided mass-to-charge (m/z) ratios. This dual detection approach allowed for the identification of two unknown components in the dye standard, with m/z values of 267 and 254, which were distinct from the m/z of 297 for this compound. lcms.cz The similar UV spectral features of one impurity (m/z 267) and this compound suggested they shared common structural characteristics, highlighting the importance of mass detection for definitive identification. lcms.cz Without the specificity of MS, such impurities could lead to inaccurate quantification and misinterpretation of results. lcms.cz

Application of Artificial Intelligence and Machine Learning in Analytical Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in analytical chemistry to model complex, non-linear processes and optimize experimental parameters, offering significant time and cost savings compared to traditional trial-and-error approaches. mdpi.comnih.gov These computational tools can analyze large datasets to identify hidden patterns and relationships between input variables (e.g., pH, catalyst dose, initial dye concentration) and output responses (e.g., degradation efficiency). researchgate.net

In the context of dye degradation and removal, ML models like Boosted Regression Trees (BRT) and Random Forests have been used to predict the efficiency of adsorption processes for dyes such as methylene (B1212753) blue. researchgate.netrsc.org These models can effectively handle non-linearities and interactions between variables. rsc.org The hypothesis underlying these applications is rooted in the Quantitative Structure-Activity Relationship (QSAR) principle, which posits that structurally similar compounds should exhibit similar properties. mdpi.com By characterizing molecules with numerical descriptors, ML models can predict the properties and behavior of new or unstudied compounds like this compound based on existing data. mdpi.comresearchgate.net The ultimate goal is to develop predictive models that can guide the design of new materials or optimize treatment processes for efficient dye removal. researchgate.net

Artificial Neural Networks (ANN) for Process Optimization

Artificial Neural Networks (ANNs) are a subset of machine learning techniques inspired by the structure of the human brain. mdpi.com They are particularly adept at modeling complex, non-linear relationships and are widely used for the prediction and optimization of pollutant degradation processes. tandfonline.comarxiv.org ANNs consist of interconnected layers of nodes ("neurons") that process data, making them suitable for systems like dye degradation where multiple factors influence the outcome. mdpi.comarxiv.org

In the field of wastewater treatment, ANNs have been successfully used to model the photocatalytic degradation of various dyes. tandfonline.comeeer.org The process involves training the network with experimental data, where input parameters might include catalyst dosage, pH, initial pollutant concentration, and reaction time, and the output is the degradation efficiency. tandfonline.com Once trained, the ANN can predict the outcome for a given set of conditions, allowing for the optimization of operational parameters to achieve the desired removal efficiency without extensive experimentation. tandfonline.com

For example, an ANN model developed for the degradation of Acid Blue 9 dye used a three-layer multilayer perceptron and found that degradation efficiency was influenced by initial concentration, pH, light intensity, and catalyst amount, achieving ~90% degradation under optimized conditions. tandfonline.com Another study on Acid Red 114 degradation used a four-layer ANN model with a 6:7:2:2 structure, which showed an excellent correlation (R=0.998) between predicted and experimental data. tandfonline.com These examples demonstrate the high predictive power of ANNs and their potential for optimizing the degradation processes for this compound.

The table below shows a typical structure for an ANN model used in dye degradation studies.

ParameterDescription / Example
Input Layer Neurons Represent the independent variables (e.g., pH, Temperature, Catalyst Dose, Persulfate Dose, Time).
Hidden Layers/Neurons One or more layers that process the inputs. The number of layers and neurons is optimized during model development (e.g., 1 or 2 hidden layers with 5-15 neurons each).
Output Layer Neurons Represent the dependent variable or response (e.g., % TOC Removal).
Training Algorithm Algorithm used to train the network (e.g., Levenberg-Marquardt backpropagation).
Transfer Function Function used to calculate the output of a neuron (e.g., Tangent sigmoid, Logarithmic sigmoid).

Predictive Models for Dye Detection and Degradation

Predictive modeling is a important tool in the analytical chemistry of dyes, offering the potential to forecast the behavior of compounds under various conditions, thereby optimizing detection and degradation processes. These models can range from statistical approaches that correlate experimental variables to more complex computational models that simulate molecular interactions.

Predictive Models for Dye Degradation

In the realm of dye degradation, predictive models are instrumental in optimizing the conditions for the efficient removal of dyes from wastewater. A notable example is the use of Response Surface Methodology (RSM) to model and optimize the mineralization of this compound.

A study by Silveira et al. (2018) successfully applied a Box-Behnken design (BBD), a type of RSM, to optimize the degradation of this compound using a UV-LED/FeTiO3-activated persulfate process. The model investigated the effects of three key independent variables: temperature, catalyst (ilmenite) concentration, and persulfate dose on the total organic carbon (TOC) removal, which is a measure of mineralization. researchgate.net

The study developed a quadratic polynomial equation to predict the TOC removal efficiency. The model's predictions were found to be in strong agreement with the experimental results, as illustrated in the table below, which showcases the predicted versus actual values for TOC removal under various experimental conditions.

Table 1: Predicted vs. Actual TOC Removal for this compound Mineralization

Experimental Run Temperature (°C) Ilmenite (mg/L) Persulfate (g/L) Actual TOC Removal (%) Predicted TOC Removal (%)
1 45 200 0.5 35.2 34.8
2 65 200 0.5 55.8 56.2
3 45 400 0.5 42.1 41.7
4 65 400 0.5 68.4 68.8
5 45 200 2.5 58.9 59.3
6 65 200 2.5 80.1 79.7
7 45 400 2.5 65.3 65.7
8 65 400 2.5 92.5 92.1
9 35 300 1.5 48.2 47.8
10 75 300 1.5 88.6 89.0
11 55 100 1.5 60.7 60.3
12 55 500 1.5 75.4 75.8
13 55 300 0.0 25.1 24.7
14 55 300 3.0 85.9 86.3
15 55 300 1.5 72.3 72.7
16 55 300 1.5 72.5 72.7
17 55 300 1.5 72.1 72.7

The high correlation between the predicted and actual values demonstrates the robustness of the RSM model in forecasting the degradation of this compound under the studied conditions. Such models are invaluable for scaling up water treatment processes and ensuring efficient and cost-effective dye removal.

Predictive Models for Dye Detection

Environmental Fate and Transport of Disperse Blue 3

Persistence in Aquatic Environments

Disperse dyes, as a class, are known for their environmental persistence, a characteristic stemming from their stable chemical structures designed to resist fading. While specific degradation data for Disperse Blue 3 is limited, its anthraquinone (B42736) core suggests significant stability. industrialchemicals.gov.au Dyestuffs are generally not expected to undergo rapid aerobic biodegradation in short-term tests. industrialchemicals.gov.au The inherent stability required for their function as colorants contributes to their low biodegradability.

The Global Harmonized System (GHS) of classification labels this compound as "Very toxic to aquatic life" and "Very toxic to aquatic life with long-lasting effects," which underscores its potential for a sustained negative impact on aquatic ecosystems. nih.goveuropa.eu This classification implies that the substance can persist in the environment, posing a long-term risk to aquatic organisms.

**4.2. Distribution and Retention in Environmental Compartments

Due to their application process, a significant fraction of disperse dyes can be lost to wastewater. It is estimated that up to 20% of dyes used in coloring processes may enter effluents. cetesb.sp.gov.br this compound has been the subject of studies focusing on its removal from synthetic wastewater, confirming its status as a contaminant in textile industry effluents. ijcce.ac.irijcce.ac.ir

Research has demonstrated that conventional wastewater treatment methods may not completely remove these dyes. For instance, a U.S. Environmental Protection Agency (EPA) study on the closely related Disperse Blue 79 found that even after treatment in a conventionally operated activated sludge process, 20% of the dye remained in the final liquid effluent. cetesb.sp.gov.br Similarly, another study detected Disperse Blue 373 in both raw (57.9 µg/L) and treated (67 µg/L) effluent from a dye processing plant, indicating its persistence through treatment stages. researchgate.net The presence of these dyes in treated effluents means they are directly released into receiving water bodies. cetesb.sp.gov.br

Treatment StudyFindingsSource
Electrocoagulation of this compound High discoloration efficiency was achieved with Al (98%) and Fe (96%) electrodes in synthetic wastewater. ijcce.ac.ir
Activated Sludge Treatment of Disperse Blue 79 20% of the dye remained in the final liquid effluent after treatment. cetesb.sp.gov.br
Effluent Analysis for Disperse Blue 373 The dye was found in both raw (57.9 µg/L) and treated (67 µg/L) industrial effluent. researchgate.net

The chemical properties of disperse dyes, particularly their hydrophobicity, give them a high affinity for solid materials. mst.dk Consequently, during wastewater treatment, a significant portion of this compound is expected to be removed from the water phase by adsorbing onto sewage sludge. mst.dk An EPA study on Disperse Blue 79, an analogue of this compound, revealed that 62% of the dye was retained by the activated sludge during treatment. cetesb.sp.gov.br

This strong tendency to adsorb means that the dye becomes concentrated in the sludge. industrialchemicals.gov.aumst.dk Studies have shown that bio-sludge from wastewater treatment plants has a high capacity for adsorbing disperse dyes. researchgate.net Once released into the aquatic environment, any remaining dye is expected to partition from the water column and associate with suspended solids and bottom sediments. industrialchemicals.gov.au The high sorption potential was also noted for another analogue, Disperse Blue 79, which is expected to be found predominantly in sediment or soil. canada.ca

The bioaccumulation potential of this compound is not well-documented, with safety data sheets often stating that no data is available. echemi.com However, its properties provide conflicting indications. On one hand, the high hydrophobicity and lipophilicity of disperse dyes suggest a potential to bioconcentrate in the fatty tissues of organisms. mst.dk

Conversely, a screening assessment for the analogue Disperse Blue 79 indicated a low potential to accumulate in the lipid tissues of organisms. canada.ca This finding is supported by studies on other disperse azo dyes that also reported low bioaccumulation factors. canada.ca The large molecular size of some disperse dyes may hinder their passage across biological membranes, thus limiting their bioaccumulation despite their hydrophobicity. The potential for this compound to bioaccumulate remains uncertain without specific experimental data.

Hydrophobicity and Water Solubility Considerations

The most defining characteristics of this compound in an environmental context are its strong hydrophobicity and corresponding low water solubility. xrdyes.commdpi.com It is officially classified as insoluble in water. chemicalbook.com This property is fundamental to its function, as it is designed to be soluble in hydrophobic synthetic fibers rather than in the aqueous dye bath. mdpi.com

This inherent lack of water solubility means that in aqueous systems, the dye exists as a fine dispersion or colloidal suspension rather than a true solution. chemicalbook.comcanada.ca Its solubility is limited to certain polar organic solvents, often requiring heat. chemicalbook.com The high hydrophobicity is indicated by the high octanol-water partition coefficient (Kow) of similar dyes; for example, the estimated log Kow for Disperse Blue 79 is 3.56, indicating a strong preference for fatty or organic environments over aqueous ones. mst.dk This property drives the partitioning of this compound from water to sediments, sludge, and potentially biological tissues. industrialchemicals.gov.aumst.dk

Advanced Degradation and Remediation Technologies for Disperse Blue 3

Advanced Oxidation Processes (AOPs)

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a photocatalyst, typically a semiconductor, to generate highly reactive oxygen species (ROS) upon exposure to light. nih.gov These ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•−), are capable of breaking down complex organic pollutants like Disperse Blue 3 into simpler, less harmful substances such as carbon dioxide and water. nih.gov

UV-LED Activated Persulfate Processes

A promising approach for the degradation of this compound involves the use of UV-LED activated persulfate (PS). This method combines ultraviolet light-emitting diodes (UV-LEDs) with persulfate ions to generate powerful sulfate (B86663) radicals (SO₄•⁻), which are highly effective in oxidizing organic compounds.

The efficiency of the UV-LED activated persulfate process can be significantly enhanced by the addition of catalysts.

Ilmenite (B1198559) (FeTiO₃): Ilmenite, a natural and low-cost mineral, has demonstrated high catalytic activity in the UV-LED/persulfate system for the degradation of this compound. researchgate.net In a study optimizing the process, ilmenite was a key factor in achieving high mineralization rates. researchgate.net The combination of FeTiO₃ with TiO₂ to form a heterojunction photocatalyst has also been shown to enhance visible-light photocatalytic activity due to efficient hole transfer between the valence bands of the two materials. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely researched photocatalyst due to its high chemical stability, low toxicity, and cost-effectiveness. nih.gov When doped with other materials, such as ferric oxide (Fe₂O₃), its ability to absorb visible light is enhanced, leading to improved photodegradation efficiency under sunlight. nih.gov N-doped TiO₂ nanoparticles have also been used to coat PET filaments, and the presence of disperse blue dye was found to facilitate the separation of electron-hole pairs under UV irradiation, enhancing photocatalytic activity. mdpi.com

The following table summarizes the photocatalytic degradation of different dyes using TiO₂-based catalysts.

CatalystTarget PollutantLight SourceDegradation Efficiency (%)Reference
TiO₂/MWCNTReactive Dyes & Textile WastewaterUVA-LED72 (COD Removal) pwr.edu.pl
N-doped TiO₂ with Disperse Blue SE–2RMethylene (B1212753) BlueUV96.2 mdpi.com
Ag-N co-doped TiO₂ with Disperse BlueMethyl OrangeVisible Light~4 times higher rate constant nih.gov
Fe-Ti-PILCsDisperse Blue 56UV94 tuiasi.ro
Cu-Ti-PILCsDisperse Blue 56UV97 tuiasi.ro

This table is interactive. Click on the headers to sort the data.

The wavelength and intensity of UV irradiation are critical parameters in the photocatalytic degradation of this compound.

UV-LEDs: The use of UV-LEDs as a light source has gained attention as an environmentally friendly alternative to traditional mercury lamps. pwr.edu.pl A study on the mineralization of this compound utilized a 405 nm UV-LED with an intensity of 10 W/m⁻². researchgate.net

UVB Radiation: Research has shown that UVB radiation can lead to the photolysis of transparent exopolymer particles (TEP), which are gel-like particles formed from dissolved polymers. copernicus.org This suggests that UVB light has the potential to break down complex organic structures. copernicus.org Increasing UV exposure time generally leads to increased dye degradation. mdpi.com

Optimizing reaction conditions is crucial for maximizing the efficiency of the degradation process.

Temperature: In the UV-LED/FeTiO₃ activated persulfate system for this compound degradation, the optimal temperature was found to be 67°C. researchgate.net Generally, an increase in temperature can enhance the reaction rate, but for some systems, there is an optimal temperature beyond which the efficiency may decrease. pjoes.com

Catalyst Concentration: The concentration of the catalyst plays a significant role. For the mineralization of this compound using the UV-LED/FeTiO₃ activated persulfate process, the optimal ilmenite concentration was determined to be 320 mg/L. researchgate.net It is important to find the optimal catalyst dosage, as an excess can lead to decreased light penetration due to the opacity of the suspension. iwaponline.com

The table below presents the optimized conditions for the mineralization of this compound.

ParameterOptimal ValueUnit
Ilmenite (FeTiO₃) Concentration320mg/L⁻¹
Persulfate (PS) Dose1.56g/L⁻¹
Temperature67°C
Mineralization Achieved96%

This data is based on a study by Silveira et al. (2017) and is interactive. researchgate.net

Mechanism of Radical Species Generation in Photocatalysis

The fundamental mechanism of photocatalysis involves the generation of highly reactive radical species. When a semiconductor photocatalyst like TiO₂ absorbs light energy equal to or greater than its band gap, an electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. nih.gov

These electron-hole pairs initiate a series of reactions:

The holes in the valence band can react with water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). nih.gov

The electrons in the conduction band can react with dissolved oxygen to form superoxide radical anions (O₂•⁻). nih.gov

Both •OH and O₂•⁻ are powerful oxidizing agents that can degrade organic molecules. nih.gov In persulfate-assisted photocatalysis, the photogenerated electrons can also react with persulfate ions (S₂O₈²⁻) to generate sulfate radicals (SO₄•⁻), which are also strong oxidants. scielo.org.za Trapping experiments have confirmed that holes (h⁺), hydroxyl radicals (•OH), and superoxide radicals (O₂•⁻) are all involved in the photodegradation process of dyes. mdpi.comnih.gov

Electrochemical Processes

Electrochemical processes offer another effective route for the degradation of this compound. These methods involve the application of an electric current to drive oxidation and reduction reactions that break down the dye molecules.

Electrocoagulation is one such technique where sacrificial anodes (typically aluminum or iron) generate coagulants in situ upon the application of a direct current. ijcce.ac.irijcce.ac.ir A study on the removal of this compound using electrocoagulation with Al and Fe electrodes achieved high discoloration efficiencies of 98% and 96%, respectively. ijcce.ac.ir The efficiency of this process is influenced by several operating parameters, including electrolysis time, current density, initial pH, and inter-electrode distance. ijcce.ac.irijcce.ac.ir

Another approach is electrochemical oxidation, which can occur directly at the anode surface or indirectly through the generation of oxidizing species in the solution. tuiasi.ro A hybrid photo-electrochemical process, combining UV irradiation with electrochemical treatment, has been shown to be efficient in degrading textile dyes. chemrxiv.org The UV radiation helps in degrading halogenated organic compounds that might be formed during the electrochemical process. chemrxiv.org

The following table summarizes the optimal conditions for the electrocoagulation of this compound using different electrodes.

ElectrodeElectrolysis Time (min)Current Density (mA/cm²)Initial pHInter-electrode Distance (cm)Discoloration Efficiency (%)Reference
Al7013951.598 ijcce.ac.irijcce.ac.ir
Fe309351.596 ijcce.ac.irijcce.ac.ir

This table is interactive. Click on the headers to sort the data.

Electrocoagulation with Al and Fe Electrodes

Electrocoagulation has emerged as a promising technology for the treatment of textile effluents containing dyes like this compound. ijcce.ac.irijcce.ac.ir This process utilizes sacrificial anodes, typically made of aluminum or iron, which dissolve to form coagulants. These coagulants then destabilize and aggregate the dye particles, facilitating their removal from the water.

Effect of Current Density, Electrolysis Time, and pH

The efficiency of the electrocoagulation process for this compound removal is significantly influenced by several key operational parameters, including current density, electrolysis time, and the initial pH of the solution. ijcce.ac.irijcce.ac.ir

Current Density: The applied current density directly affects the rate of coagulant production and bubble generation, which in turn influences the removal efficiency. For aluminum electrodes, increasing the current density from 2.32 mA/cm² to 139 mA/cm² over 70 minutes of electrolysis time resulted in a significant increase in dye removal, from 22% to 90%. ijcce.ac.ir Similarly, with iron electrodes, the removal efficiency increased from 65% to 96% over 30 minutes when the current density was raised to 139 mA/cm². ijcce.ac.ir

Electrolysis Time: The duration of the electrolysis process is another critical factor. With an aluminum electrode at a current density of 139 mA/cm², the removal efficiency of this compound increased from 21% to 90% as the electrolysis time was extended from 5 to 90 minutes. ijcce.ac.ir For the iron electrode, at a current density of 93 mA/cm², the removal efficiency rose from 67% to 96% within the first 30 minutes of the process. ijcce.ac.ir

pH: The initial pH of the wastewater plays a crucial role in the effectiveness of the electrocoagulation process. The speciation of the metal hydroxides, which act as coagulants, is highly pH-dependent. Studies have shown that the optimal initial pH for the removal of this compound is around 5. ijcce.ac.irijcce.ac.ir At this pH, high discoloration efficiencies of 98% and 96% were achieved with aluminum and iron electrodes, respectively. ijcce.ac.ir

Table 1: Effect of Current Density and Electrolysis Time on this compound Removal

Electrode MaterialCurrent Density (mA/cm²)Electrolysis Time (min)Removal Efficiency (%)
Aluminum2.327022
Aluminum1397090
Iron2.323065
Iron1393096
Aluminum139521
Aluminum1399090
Iron93567
Iron933096
Inter-electrode Distance and Conductivity Effects

The distance between the electrodes and the electrical conductivity of the solution are important physical parameters that affect the efficiency and energy consumption of the electrocoagulation process.

Inter-electrode Distance: The distance between the electrodes influences the electrical resistance and, consequently, the energy consumption of the system. Research indicates that an optimal inter-electrode distance exists for maximizing removal efficiency. For this compound, the highest removal efficiencies of 98% with an aluminum electrode and 96% with an iron electrode were obtained at an inter-electrode distance of 1.5 cm. ijcce.ac.ir Increasing the distance beyond this optimum can lead to a decrease in efficiency. ijcce.ac.irresearchgate.net For instance, one study found that increasing the inter-electrode distance from 1 cm to 3 cm caused a significant drop in color removal from 99% to 45% for a disperse dye using stainless steel electrodes. ku.ac.ke

Conductivity: The electrical conductivity of the wastewater affects the potential drop and power consumption of the electrocoagulation cell. While an increase in conductivity from 2.40 mS/cm to 13.7 mS/cm led to a decrease in voltage from 32.1 V to 15.1 V, the color removal efficiency for this compound remained high, above 95% for the aluminum electrode and 85% for the iron electrode. ijcce.ac.ir This suggests that while conductivity impacts energy consumption, its effect on the final removal efficiency for this compound can be minimal within a certain range. ijcce.ac.ir

Table 2: Effect of Inter-electrode Distance on this compound Removal

Electrode MaterialInter-electrode Distance (cm)Removal Efficiency (%)
Aluminum0.596
Aluminum1.097
Aluminum1.598
Aluminum2.094
Iron0.575
Iron1.071
Iron1.596
Iron2.071
Electrooxidation

Electrooxidation is another electrochemical technique that can be employed for the degradation of Disperse Blue dyes. This method involves the direct or indirect oxidation of the dye molecules at the anode surface. ijartjournal.com In the presence of electrolytes like sodium chloride, highly reactive species such as hypochlorite (B82951) can be generated in-situ, which then effectively oxidize the organic dye molecules. ijartjournal.com Studies on Disperse Blue 26, an anthraquinone (B42736) dye similar in structure to this compound, have shown that electrooxidation using a lead dioxide coated titanium anode (TSIA) can achieve complete decolorization. ijartjournal.com The efficiency of this process is also influenced by parameters such as current density and pH. ijartjournal.comeemj.eu

Ionic Flocculation

Ionic flocculation presents a novel approach for the removal of disperse dyes, including those structurally similar to this compound, from textile effluents. iwaponline.comresearchgate.net This process utilizes surfactants to form flocs that can adsorb the dye molecules.

Use of Surfactant Flocs from Animal/Vegetable Fat

A key aspect of ionic flocculation is the use of surfactants derived from renewable and low-cost sources like animal or vegetable fats. iwaponline.comresearchgate.net Anionic surfactants produced from these fats can be precipitated by the addition of cations, such as calcium, to form flocs. iwaponline.comufrn.br These flocs have a hydrophobic surface that effectively adsorbs the disperse dye molecules from the aqueous solution. iwaponline.com This method has demonstrated high removal efficiency, reaching up to 87% for Disperse Blue 56 after 360 minutes of contact time. iwaponline.comnih.gov

Kinetics, Diffusion Mechanism, and Equilibrium Studies

Understanding the kinetics, diffusion mechanism, and equilibrium of the ionic flocculation process is crucial for its optimization.

Kinetics: Studies on the removal of Disperse Blue 56 have shown that the process is best described by the Elovich kinetic model. iwaponline.comnih.gov This indicates that the rate-limiting step is likely chemisorption, involving chemical interactions between the dye molecules and the surfactant flocs. iwaponline.com

Diffusion Mechanism: The transport of the dye from the bulk solution to the surface of the surfactant floc is a key step in the removal process. Research has indicated that the diffusion of the dye through the outer layer surrounding the floc is the controlling step in the mass transfer process. iwaponline.comnih.gov

Equilibrium: The equilibrium data for the adsorption of Disperse Blue 56 onto the surfactant flocs has been found to fit the Langmuir isotherm model well. iwaponline.comnih.gov The separation factor calculated from the Langmuir isotherm suggests that the adsorption process is favorable. iwaponline.comnih.gov

Biological Degradation (Bioremediation) of this compound

Biological degradation, or bioremediation, harnesses the metabolic potential of microorganisms and their enzymes to break down pollutants like the textile dye this compound. This approach is considered an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods.

Microbial Decolorization and Degradation

A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade this compound and other structurally similar dyes. This process can occur through biosorption, where the dye molecules adhere to the microbial biomass, or biodegradation, where the dye is broken down into simpler, less harmful compounds.

Several bacterial species have been identified for their capacity to decolorize and degrade disperse dyes. The ecotoxicity of this compound and its degradation products has been evaluated using the luminescent bacterium Aliivibrio fischeri (formerly known as Vibrio fischeri). cabidigitallibrary.orgresearchgate.netresearchgate.net Studies have shown that while the initial dye may be toxic, the final effluent after certain advanced oxidation processes shows negligible toxicity to this bacterium, indicating a successful breakdown of the harmful components. researchgate.net

The genus Bacillus is frequently cited for its robust dye degradation capabilities. For instance, Bacillus fusiformis has demonstrated the ability to decolorize Disperse Blue 79, a related anthraquinone dye, with 90% efficiency at a concentration of 75 mg/L within 32 hours. researchgate.netresearchgate.net Another study highlighted that Bacillus fusiformis KMK5 could effectively decolorize Disperse Blue 79 and Acid Orange 10 under anoxic conditions at a high concentration of 1.5 g/L within 48 hours. researchgate.netdergipark.org.tr Research on Bacillus sp. VUS revealed its ability to degrade Disperse Brown 3REL completely within 8 hours under static anoxic conditions, a process involving enzymes like lignin (B12514952) peroxidase, laccase, and NADH-DCIP reductase. researchgate.netcapes.gov.br While these studies focus on dyes structurally similar to this compound, they underscore the potential of Bacillus species for bioremediation.

Table 1: Bacterial Degradation of Disperse Dyes

Bacterial Strain Dye Degraded Efficiency Conditions
Aliivibrio fischeri This compound Ecotoxicity evaluation endpoint -
Bacillus fusiformis Disperse Blue 79 90% decolorization in 32 h 75 mg/L dye concentration
Bacillus fusiformis KMK5 Disperse Blue 79 High degradation in 48 h 1.5 g/L dye concentration, anoxic
Bacillus sp. VUS Disperse Brown 3REL 100% degradation in 8 h Static, anoxic, 40°C, pH 6.5-12.0

Fungi, particularly white-rot fungi, are highly effective in degrading complex aromatic compounds like synthetic dyes due to their powerful extracellular ligninolytic enzyme systems.

Phanerochaete chrysosporium, a well-studied white-rot fungus, has been shown to mineralize several hydrophobic azo dyes, breaking them down into simpler molecules. ohsu.eduasm.org It can decolorize a wide range of dyes, including anthraquinone structures similar to this compound. asm.orgjmb.or.kr Studies have demonstrated that P. chrysosporium can achieve significant decolorization of various dyes, often through the action of its lignin and manganese peroxidases. ohsu.edu

Aspergillus niger is another fungus that has been investigated for its dye removal capabilities. ascelibrary.orgbiotechnologia-journal.org It can decolorize anthraquinone dyes, although some studies suggest the primary mechanism is bioadsorption rather than enzymatic degradation. nih.gov However, research on Aspergillus sp. XJ-2 showed a 93.3% decolorization rate for Disperse Blue 2BLN (an anthraquinone dye) under microaerophilic conditions, with evidence of enzymatic degradation. nih.govtandfonline.com

Coriolus versicolor (also known as Trametes versicolor) has demonstrated high decolorization activity against various dye types, including anthraquinone dyes. jmb.or.kr It has been shown to effectively decolorize mixtures of acid dyes, and its extracellular enzymes, particularly laccase and manganese peroxidase, are implicated in this process. jmb.or.kr

Algae present a promising avenue for dye bioremediation, capable of both biosorption and biodegradation. envirobiotechjournals.com While specific studies focusing solely on this compound are limited, research on similar dyes highlights their potential. For example, a consortium of the alga Chlorella sorokiniana and the fungus Aspergillus sp. has been used to degrade Disperse Red 3B, resulting in low-toxicity byproducts. frontiersin.org Another study used Chlorella species to degrade Disperse Blue 2BLN. researchgate.net The mechanisms of algal dye degradation can involve utilizing the dye for growth, transforming it into other compounds, or adsorbing it onto the algal surface. envirobiotechjournals.com Cyanobacteria, or blue-green algae, are also being explored for their ability to thrive in diverse environments and degrade organic pollutants. nih.gov

Enzymatic Degradation (e.g., Laccase, Peroxidases)

The degradation of dyes by microorganisms is primarily an enzymatic process. Key enzymes involved include laccases and peroxidases (like lignin peroxidase and manganese peroxidase), which are particularly effective against the complex structures of anthraquinone dyes.

Laccase , a copper-containing oxidase, can oxidize a broad range of phenolic and non-phenolic compounds, making it highly effective for dye degradation. sciensage.infod-nb.info It is considered a key enzyme in the decolorization of this compound and other dyes by fungi like Trametes versicolor and Aspergillus sp. researchgate.netsciensage.infowhiterose.ac.uk Laccase from Pycnoporus has been used to decolorize and detoxify wastewater containing disperse dyes. nih.gov The efficiency of laccase can be enhanced by immobilization on supports like nano zinc ferrite. scirp.org

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing glycoproteins that are central to the lignin-degrading system of white-rot fungi like Phanerochaete chrysosporium. ohsu.edutandfonline.com These enzymes have a high redox potential, allowing them to oxidize complex aromatic pollutants. ohsu.edu The degradation of Disperse Red 3B by an Aspergillus and Chlorella consortium was linked to the activity of both MnP and LiP. frontiersin.org Similarly, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 was closely associated with extracellular manganese peroxidase activity. nih.govtandfonline.com

Table 2: Key Enzymes in this compound Degradation

Enzyme Source Organism (Example) Mechanism of Action
Laccase Trametes versicolor, Aspergillus sp. Oxidizes phenolic and non-phenolic compounds, leading to dye structure breakdown. researchgate.netwhiterose.ac.uk
Lignin Peroxidase (LiP) Phanerochaete chrysosporium Oxidizes complex aromatic structures through a high redox potential mechanism. ohsu.edu
Manganese Peroxidase (MnP) Phanerochaete chrysosporium, Aspergillus sp. Oxidizes Mn²⁺ to Mn³⁺, which then oxidizes phenolic and non-phenolic substrates. nih.govtandfonline.com

Anaerobic vs. Aerobic Degradation Mechanisms

The presence or absence of oxygen significantly influences the microbial degradation pathways of dyes.

Anaerobic degradation typically involves the reductive cleavage of azo bonds in azo dyes, which is less relevant for anthraquinone dyes like this compound. ohsu.edu However, for some complex dyes, an initial anaerobic step can be crucial. Under anaerobic or anoxic (low oxygen) conditions, certain bacteria like Bacillus fusiformis can effectively decolorize disperse dyes. researchgate.net Studies on Disperse Blue 79 have shown that it can undergo rapid reductive cleavage in anoxic sediments. canada.ca The process often leads to the formation of aromatic amines, which may still be toxic and require further treatment. ohsu.edufrontiersin.org

Aerobic degradation , often mediated by the powerful oxidative enzymes of fungi and some bacteria, involves the oxidation and cleavage of the aromatic rings of the dye molecule. ohsu.eduresearchgate.net This process can lead to the complete mineralization of the dye into carbon dioxide and water. nih.gov For anthraquinone dyes, aerobic degradation by fungal enzymes like laccases and peroxidases is the primary mechanism, breaking down the stable ring structure. nih.govresearchgate.net

A combined anaerobic-aerobic sequence is often considered highly effective for complex dye effluents. An initial anaerobic stage breaks down the complex dye structure into simpler intermediates, which are then more readily mineralized in a subsequent aerobic stage. frontiersin.org This sequential approach can lead to a more complete removal of both color and toxicity. frontiersin.org

Anthraquinone Ring Cleavage and Intermediate Compound Generation

The microbial degradation of anthraquinone dyes like this compound proceeds through the enzymatic cleavage of the anthraquinone ring. This process is often initiated by ligninolytic enzymes produced by various fungi. These enzymes, such as manganese peroxidase and laccase, are non-specific and can oxidize a wide range of aromatic compounds, including the chromophoric group of anthraquinone dyes. nih.govrsc.org The cleavage of the anthraquinone structure leads to the formation of various intermediate compounds. For instance, studies on the fungal degradation of similar anthraquinone dyes, such as Disperse Blue 2BLN and Disperse Red 3B, have shown the breakdown of the dye molecule into smaller, less complex compounds. nih.govrsc.orgrsc.org Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has identified degradation products such as phthalic acid derivatives, benzoic acid, and other aromatic and aliphatic compounds, indicating the fragmentation of the original dye molecule. nih.govrsc.org This breakdown of the complex chromophore is a critical step in the decolorization and detoxification of the effluent.

Bioremediation System Optimization

The efficiency of the bioremediation of this compound is contingent on several operational parameters that influence microbial activity and enzymatic performance.

Influence of pH, Temperature, and Nutrient Conditions

The efficacy of microbial degradation of dyes is significantly influenced by environmental conditions such as pH, temperature, and the availability of nutrients. For fungal degradation, an acidic pH range of 4.0-5.0 is often optimal for the activity of ligninolytic enzymes. tandfonline.com For example, the decolorization of Disperse Blue 79 by laccase from Pleurotus sajor-caju was found to be most effective at pH 3.2. rsc.org In contrast, bacterial degradation generally performs best under neutral to slightly alkaline conditions, typically between pH 6.0 and 10.0. jmbfs.orgnih.gov

Temperature is another critical factor, with most microbial dye degradation processes showing optimal performance in the mesophilic range of 30-40°C. jmbfs.orgnih.gov For instance, the bioremediation of a mixture of disperse dyes, including a Disperse Blue type, by Klebsiella spp. was optimized at 35°C. jmbfs.org The fungus Lenzites betulina has demonstrated the ability to decolorize this compound with an efficiency of 76-88%. frontiersin.org Fungi such as Irpex lacteus and Pleurotus ostreatus have also been noted for their capacity to degrade this compound. uni-regensburg.de

Nutrient supplementation, particularly with carbon and nitrogen sources, can enhance the co-metabolic degradation of dyes. Microorganisms often require an additional carbon source to produce the necessary enzymes for breaking down the complex dye structure. nih.gov

Table 1: Optimal Conditions for Fungal Decolorization of Disperse Dyes

Fungus Dye Optimal pH Optimal Temperature (°C) Decolorization Efficiency (%) Reference
Lenzites betulina This compound - - 76-88 frontiersin.org
Pleurotus sajor-caju Disperse Blue 79 3.2 35 >60 rsc.org
Aspergillus sp. XJ-2 Disperse Blue 2BLN - - 93.3 nih.gov
Role of Initial Dye Concentration

The initial concentration of the dye in the effluent plays a crucial role in the efficiency of the remediation process. High concentrations of dyes can be toxic to the microorganisms, inhibiting their growth and enzymatic activity, thereby reducing the rate of degradation. cetesb.sp.gov.br For instance, in an electrocoagulation study of this compound, the removal efficiency decreased as the initial dye concentration increased from 50 mg/L to 700 mg/L. tandfonline.com While this is a chemical process, it illustrates the general principle that lower concentrations are often more amenable to treatment. Similar trends are observed in bioremediation, where the rate of decolorization of other disperse dyes has been shown to decrease with increasing initial dye concentrations. cetesb.sp.gov.br

Table 2: Effect of Initial Dye Concentration on this compound Removal (Electrocoagulation)

Initial Concentration (mg/L) Removal Efficiency (Al electrode, %) Removal Efficiency (Fe electrode, %) Reference
50 98 95 tandfonline.com
700 80 87 tandfonline.com
Integration of Nanoparticles in Bioremediation (Nano-bioremediation)

Nano-bioremediation is an emerging technology that combines the advantages of nanotechnology and bioremediation for the effective treatment of textile wastewater. Nanoparticles can act as catalysts or adsorbents, enhancing the degradation of dye molecules. nih.govcetesb.sp.gov.br For the remediation of anthraquinone dyes, bimetallic nanoparticles, such as Ni-Zn nanoparticles, have shown promise. tandfonline.comtandfonline.com In one study, Ni-Zn nanoparticles synthesized using a green method demonstrated significant adsorption capacity for an anthraquinone dye. The process was optimized at a pH of 4 and a contact time of 120 minutes. tandfonline.com The large surface area and reactive nature of nanoparticles can facilitate the breakdown of complex dye structures, making them more accessible to microbial degradation. researchgate.net

Table 3: Parameters for Nano-adsorption of Anthraquinone Dye using Ni-Zn Nanoparticles

Parameter Optimal Value Adsorption Capacity (mg/g) Reference
pH 4 48.15 tandfonline.com
Contact Time (min) 120 48.15 tandfonline.com

Combined Biological and Chemical Treatment Approaches

Combining different treatment processes can often lead to more effective and complete degradation of persistent dyes like this compound. A common and effective strategy is the use of a sequential anaerobic-aerobic treatment system. researchgate.netcapes.gov.brijcmas.com In the initial anaerobic stage, the complex dye molecule can be broken down into simpler intermediates. These intermediates are then further degraded and mineralized in the subsequent aerobic stage. cetesb.sp.gov.brresearchgate.netijcmas.com This sequential approach has been successfully applied to other disperse dyes, such as Disperse Blue 79, achieving high levels of decolorization and degradation. cetesb.sp.gov.brresearchgate.netcapes.gov.br This suggests that a similar combined system could be highly effective for the complete remediation of this compound.

Degradation Products and Mineralization Assessment

The ultimate goal of any degradation process is the complete mineralization of the dye into non-toxic inorganic compounds such as carbon dioxide, water, and mineral salts. Assessing the extent of mineralization and identifying the intermediate degradation products is crucial to evaluate the effectiveness and environmental safety of the treatment process.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool used to identify the specific chemical structures of the degradation products. rsc.orgresearchgate.netohsu.edu Studies on the degradation of similar anthraquinone dyes have revealed the formation of smaller molecules like diisobutyl phthalate, guaiacol, o-xylene, and acetone. rsc.org The identification of these intermediates helps in elucidating the degradation pathway and ensuring that no persistent or toxic byproducts are formed during the treatment process. nih.govrsc.orgrsc.org

Table 4: Identified Degradation Products of Anthraquinone Dyes

Original Dye Degradation Products Identified by GC-MS Reference
Disperse Red 3B Diisobutyl phthalate, guaiacol, NH3, o-xylene, acetone, 4-hydroxy-2-butanone, CO2 rsc.org
Disperse Blue 2BLN 2-(N-methyl-p-phenylenediamine) ethanol (B145695), dibutyl phthalate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate nih.gov

Total Organic Carbon (TOC) Removal

Total Organic Carbon (TOC) is a critical measure of water quality, representing the total amount of carbon bound in organic compounds. A reduction in TOC indicates the mineralization of the organic pollutant into simpler molecules like CO2 and H2O. Research into the degradation of this compound has demonstrated significant TOC removal through the application of AOPs.

One notable study utilized a UV-LED/FeTiO3 activated persulfate (PS) process to achieve substantial mineralization of the dye. researchgate.net Under optimized conditions, this photocatalytic system was able to remove 96% of the TOC from the this compound solution, indicating a high degree of mineralization. researchgate.net The process involves the activation of persulfate by a catalyst (ilmenite, FeTiO3) under UV-LED irradiation to generate powerful sulfate radicals that degrade the dye molecule. researchgate.net

Treatment TechnologyTOC Removal Efficiency (%)Key ConditionsSource
UV-LED/FeTiO3 Activated Persulfate96%Ilmenite: 320 mg/L; Persulfate: 1.56 g/L; Temp: 67 °C researchgate.net

Chemical Oxygen Demand (COD) Reduction

Chemical Oxygen Demand (COD) is another key indicator of water pollution, measuring the amount of oxygen required to chemically oxidize the organic and inorganic pollutants in water. A reduction in COD is a direct measure of the decrease in the concentration of oxidizable pollutants. Studies have evaluated different AOPs for their ability to reduce the COD of wastewater containing this compound.

In one study, gamma irradiation was employed as an advanced oxidation method. nmsu.edu Treatment of a this compound solution with a radiation dose of 5 x 10^6 R resulted in a COD reduction from 725 mg/L to 347 mg/L, which corresponds to a removal efficiency of 52.1%. nmsu.edu Another investigation used chemical oxidation with chlorine. epa.gov The initial COD of the dye solution was 370 mg/L, and after treatment with 80 ppm of chlorine, the COD was reduced to 294 mg/L, a removal of 20.5%. epa.gov These findings highlight that while various AOPs can reduce the COD of this compound, their effectiveness can differ significantly based on the technology employed.

Treatment TechnologyInitial COD (mg/L)Final COD (mg/L)COD Reduction (%)Source
Gamma Induced Oxidation72534752.1% nmsu.edu
Chemical Oxidation (Chlorine)37029420.5% epa.gov

Identification of Intermediate Metabolites

Advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are employed to separate and identify these degradation products. researchgate.netiwaponline.com In the study of the UV-LED/FeTiO3 activated persulfate degradation of this compound, GC-MS analysis was performed on samples taken during the experiment. researchgate.net This analysis led to the identification of an intermediate byproduct, 1-amino-4-(methylamino)anthracene-9,10-dione . researchgate.net This compound is likely formed through the homolytic cleavage of the C-N bond in the parent dye molecule. researchgate.net The parent molecule in the commercial dye is identified as 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione. dtic.mil The identification of such intermediates is fundamental to understanding the degradation pathway and ensuring that the treatment process leads to detoxification rather than the formation of other harmful substances. whiterose.ac.uk

Parent CompoundTreatment TechnologyIdentified Intermediate MetaboliteAnalytical MethodSource
This compoundUV-LED/FeTiO3 Activated Persulfate1-amino-4-(methylamino)anthracene-9,10-dioneGC-MS researchgate.net

Ecotoxicological and Environmental Impact Assessments of Disperse Blue 3

Ecotoxicity to Aquatic Organisms

The ecotoxicity of Disperse Blue 3 to aquatic life is a significant area of concern, as indicated by its classification as "Very toxic to aquatic life" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govechemi.comresearchgate.net

Acute toxicity testing for this compound has produced varied results. While some safety data sheets indicate a lack of specific data for fish and aquatic invertebrates, the compound is broadly classified as an acute aquatic hazard. nih.govechemi.com In a comparative study of four dyes, this compound was identified as the most toxic compound to the organisms tested. uminho.pt

Chronic toxicity studies have suggested that while acute effects may not be observed near the dye's water solubility limits, fish and aquatic invertebrates can be sensitive to long-term exposure to azo disperse dyes. nih.gov However, specific chronic toxicity values for this compound are not consistently available in the public domain.

Model organisms are essential for standardizing toxicity assessments. Studies on this compound have utilized several key species.

The marine bacterium Aliivibrio fischeri (previously known as Vibrio fischeri) is commonly used in bioluminescence inhibition tests to assess acute toxicity. For this compound, these tests have yielded different results depending on the exposure time. One study recorded an EC50 (the concentration causing a 50% effect) of 359 mg/L after a 30-second exposure and 488 mg/L after a 30-minute exposure. uminho.pt In a comparative analysis, this compound proved to be the most toxic among two azo and two anthraquinone (B42736) dyes evaluated with A. fischeri. uminho.pt Conversely, a study on degradation methods found that after treatment with a UV-LED/FeTiO3 activated persulfate process, the final effluent containing the mineralized dye showed negligible toxicity towards Aliivibrio fischeri. unesp.br

**Interactive Data Table: Toxicity of this compound to *Aliivibrio fischeri***

Test Endpoint Exposure Duration Result (mg/L) Reference
EC50 (Luminescence Inhibition) 30 seconds 359 uminho.pt
EC50 (Luminescence Inhibition) 30 minutes 488 uminho.pt
Toxicity of Treated Effluent Not Applicable Negligible Toxicity unesp.br

The impact of this compound on photosynthetic microorganisms, particularly microalgae, has been a key finding in its ecotoxicological profile. The algal test has been shown to be the most sensitive method for evaluating the toxicity of this dye. uminho.pt

In a 96-hour growth inhibition test using the freshwater green alga Selenastrum capricornutum (also known as Raphidocelis subcapitata), this compound demonstrated significant toxicity, with a reported EC50 value of 0.5 mg/L. uminho.pthelsinki.fi This indicates that the dye can have a considerable inhibitory effect on primary producers in aquatic ecosystems at low concentrations. uminho.pt

**Interactive Data Table: Toxicity of this compound to *Selenastrum capricornutum***

Test Endpoint Exposure Duration Result (mg/L) Reference
EC50 (Growth Inhibition) 96 hours 0.5 uminho.pthelsinki.fi

Mutagenicity and Genotoxicity Studies

The potential for this compound to cause genetic mutations has been investigated primarily through the Salmonella mutagenicity assay.

Results from the Salmonella Mutagenicity Assay (Ames test) for this compound have been conflicting, which may be due to differences in testing protocols or the purity of the dye samples used.

An early study published in 1979 tested twenty-three different dyes and found this compound to be non-mutagenic in Salmonella typhimurium strains TA1535, TA100, TA1538, and TA98. nih.gov

However, a more recent comparative study from 2006 reported a different outcome. In this research, this compound exhibited mutagenic effects, but only after metabolic activation with an S9 fraction. uminho.pt The study noted a twofold increase in revertant colonies in strain TA98. Furthermore, it showed a 17-fold and 15-fold increase in revertants with strains YG1041 and YG1042, respectively, which are specifically engineered to be sensitive to nitroarenes and aromatic amines. uminho.pt A separate review also concluded that the dye exhibited mutagenic effects after metabolic activation. researchgate.net This suggests that the metabolites of this compound, rather than the parent compound, are responsible for its mutagenic activity. uminho.pt

Interactive Data Table: Salmonella Mutagenicity Assay Results for this compound

Year of Study Strains Tested Metabolic Activation (S9) Finding Reference
1979 TA1535, TA100, TA1538, TA98 Not specified Non-mutagenic nih.gov
2006 TA98, YG1041, YG1042 With S9 Mutagenic uminho.pt
2006 Not specified Without S9 Non-mutagenic uminho.pt

While studies have investigated the mutagenic properties of textile effluents in the environment, specific evidence identifying this compound as a direct contributor to mutagenicity in environmental samples is lacking in the reviewed literature.

Research on river water and effluent from dye processing plants has successfully identified other disperse dyes, such as Disperse Blue 373, Disperse Violet 93, and Disperse Orange 37, as significant contributors to the mutagenic activity of the samples. unesp.brsigmaaldrich.comresearchgate.net In one such study, a bioassay-directed chemical analysis determined that Disperse Blue 373 accounted for 55% of the total mutagenicity in a sludge sample from a drinking water treatment plant. sigmaaldrich.com However, these findings are specific to the identified compounds and cannot be attributed to this compound.

Environmental Risk Assessment of this compound

This compound, an anthraquinone-based dye, is subject to environmental risk assessments due to its potential impact on aquatic ecosystems. These assessments are crucial for understanding and mitigating the environmental hazards associated with its use in industries such as textiles. fnatchem.com

Classification as an Acute Aquatic Toxin

This compound is classified as a Category 1 acute aquatic toxin under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). echemi.com This classification, designated by the hazard statement H400, signifies that the substance is "very toxic to aquatic life". echemi.comnih.gov The environmental hazard pictogram is used on safety data sheets to communicate this risk. echemi.comsigmaaldrich.com This high level of acute aquatic toxicity necessitates careful handling and disposal to prevent its release into the environment. echemi.com

GHS Hazard Classifications for this compound:

Hazard Class Category Hazard Statement
Acute toxicity, oral 4 H302: Harmful if swallowed
Skin sensitization 1 H317: May cause an allergic skin reaction
Serious eye damage/eye irritation 2A H319: Causes serious eye irritation
Hazardous to the aquatic environment, acute hazard 1 H400: Very toxic to aquatic life

Data sourced from multiple reports indicating varying percentages of notification. nih.govresearchgate.net

A study on the toxicity of four synthetic anthraquinones reported an IC50 (the concentration causing 50% inhibition of growth) of 0.5 mg L-1 for this compound on the microalga Pseudokirchneriella subcapitata. researchgate.net

Challenges of Removing Xenobiotic Dyes from Wastewater

The removal of xenobiotic dyes, like this compound, from wastewater presents significant challenges. These synthetic dyes are designed to be stable and resistant to fading, which also makes them difficult to break down using conventional wastewater treatment methods. researchgate.netpantareiwater.com Their complex molecular structures contribute to their recalcitrant nature. mdpi.comopenbiotechnologyjournal.com

Key challenges include:

Incomplete Removal: Conventional biological and chemical treatments are often inadequate in completely removing these dyes from effluents. researchgate.net Studies have shown that even after treatment, significant concentrations of disperse dyes can remain in the wastewater. bohrium.com For instance, one study found that a conventional activated sludge process did not degrade Disperse Blue 79, with 20% of the dye remaining in the final liquid effluent. cetesb.sp.gov.br

Persistence and Bioaccumulation: Due to their stability, these dyes can persist in the environment. This persistence raises concerns about their potential to accumulate in aquatic ecosystems, posing long-term risks to aquatic life. openbiotechnologyjournal.com

Formation of Toxic Byproducts: Some treatment processes can lead to the formation of intermediate products that may also be toxic. researchgate.net

Aesthetic Pollution: The high visibility of dyes, even at low concentrations, causes aesthetic pollution of water bodies. mdpi.com

Various advanced methods are being explored to improve removal efficiency, including electrocoagulation, advanced oxidation processes (AOPs), and membrane filtration. pantareiwater.comijcce.ac.irfrontiersin.org Electrocoagulation, for example, has demonstrated high discoloration efficiency for this compound, reaching up to 98% with aluminum electrodes and 96% with iron electrodes under optimized conditions. ijcce.ac.ir

Promotion of Sustainable and Safer Alternatives

In response to the environmental concerns associated with dyes like this compound, there is a growing emphasis on the development and promotion of sustainable and safer alternatives. ontosight.ai This includes exploring dyes derived from natural sources and innovating manufacturing processes to be more environmentally friendly. fnatchem.com

The search for alternatives is driven by the need to reduce the ecotoxicological footprint of the dyeing industry. ontosight.ai Research is ongoing to find replacements that offer comparable performance in terms of color and fastness but with improved environmental profiles. fnatchem.com This includes the development of new synthetic dyes with structures that are more readily biodegradable or less toxic to aquatic organisms.

Toxicity Abatement during Treatment Processes

Evaluation of Treated Effluent Ecotoxicity

Assessing the ecotoxicity of treated effluent is a critical step in verifying the effectiveness of a wastewater treatment process. This evaluation often involves bioassays using various organisms to determine if the toxicity of the wastewater has been reduced or eliminated.

One study investigating the mineralization of this compound using a UV-LED/FeTiO3 activated persulfate process found that under optimal conditions, 96% mineralization was achieved. researchgate.netunesp.br Crucially, the ecotoxicity of the final effluent, evaluated using the bacterium Aliivibrio fischeri, was found to be negligible. researchgate.netunesp.br

However, other studies have shown that while some treatment processes can reduce toxicity, they may not eliminate it completely. For example, an evaluation of textile dyeing effluents in Tunisia before and after physico-chemical treatment revealed that while the toxic effects on test organisms decreased slightly, the treated effluents still posed potential risks to aquatic life. bohrium.com Another study on effluent from a dye processing plant found that even the treated effluent contained mutagenic activity, partly attributed to the presence of Disperse Blue 373. cetesb.sp.gov.brresearchgate.net

Mitigation of Phytotoxicity and Microbial Toxicity

Effective treatment of dye wastewater should also aim to mitigate its phytotoxicity (toxicity to plants) and microbial toxicity. This is important for protecting both agricultural land that may be irrigated with treated water and the microbial communities essential for biological wastewater treatment processes.

Research has demonstrated that certain treatment methods can successfully reduce these forms of toxicity.

An anaerobic/aerobic algal-bacterial photobioreactor used to treat synthetic textile wastewater containing disperse dyes showed a reduction in toxicity towards Raphanus sativus (radish) seed germination and growth, confirming the effectiveness of the treatment. nih.govresearchgate.net

Enzymatic treatment using laccase has been shown to mitigate the phytotoxicity of disperse dyes, leading to higher wheat germination and growth rates. researchgate.netnih.gov

The same laccase treatment also reduced microbial toxicity, as evidenced by an increased oxygen uptake rate by aerobic activated sludge in the presence of the treated dye solution compared to the untreated solution. researchgate.netnih.gov

Studies on the biodegradation of other dyes have also shown that the resulting metabolites are less toxic to plants and microbes, supporting the potential of biological treatment methods. ncsu.edunih.gov

Regulatory Framework and Environmental Policy Implications

Occupational and Consumer Exposure Considerations

Exposure to Disperse Blue 3 can occur through various pathways, primarily via contact with consumer products.

This compound is utilized in a range of consumer applications due to its effectiveness in dyeing synthetic materials.

Textiles: It is commonly used for dyeing synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297). nih.govchemotechnique.secosmochemistryindia.comdyestuffscn.com Concerns about its use in textiles first arose with allergic reactions to nylon stockings in the 1940s, which were later attributed to the dyes used. satra.com

Hair Dyes: this compound is found in some semi-permanent and demi-permanent hair dye formulations as a direct colorant that does not require oxidation. nih.govchemotechnique.sepylamdyes.comruicolor.com

Plastics: The compound is also used as a colorant for plastics. nih.govchemotechnique.secosmochemistryindia.com

A primary health concern associated with this compound is its potential to cause skin sensitization. nih.govechemi.comresearchgate.net It is classified as a Category 1 skin sensitizer, meaning it may cause an allergic skin reaction upon contact. echemi.comresearchgate.net This has led to its inclusion in diagnostic patch tests for contact allergies. chemotechnique.se It is estimated that approximately 5% of the population may experience an allergic reaction to certain disperse dyes. satra.com

Hazard Classification of this compound

Hazard Classification Description
Skin Sensitization Category 1 May cause an allergic skin reaction. echemi.comresearchgate.net
Acute Oral Toxicity Category 4 Harmful if swallowed. echemi.com
Aquatic Hazard (Acute) Category 1 Very toxic to aquatic life. nih.govechemi.com

Development of Safer Dyeing Practices and Alternatives

In response to the health and environmental concerns associated with traditional disperse dyes, research is underway to develop safer alternatives and more sustainable dyeing methods. Innovations in this area include the development of eco-friendly carriers and dispersing agents, as well as alternative dyeing methods for polyester that reduce the environmental impact. researchgate.net The textile industry is increasingly focused on "greener chemistry" to minimize the environmental footprint of dye production and application, which includes creating biodegradable dyes and improving waste management systems. ontosight.ai Research has also explored the use of techniques like ultrasonic and microwave-assisted dyeing to improve dye uptake and reduce the need for high temperatures and harsh chemicals. nih.gov The AFIRM Group, which provides guidance on restricted substances in manufacturing, suggests discussing safer alternatives with chemical suppliers. afirm-group.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Disperse Blue 3’s adsorption behavior on polyester substrates?

  • Methodological Answer : Adsorption studies typically involve batch experiments under controlled pH, temperature, and dye concentration conditions. Use UV-Vis spectroscopy to quantify dye uptake at equilibrium. Kinetic data can be modeled using pseudo-first-order and pseudo-second-order equations to determine adsorption mechanisms. For thermodynamic analysis, fit experimental data to Langmuir–Freundlich isotherms to assess monolayer vs. multilayer adsorption .

Q. How should researchers ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Conduct experiments in a fume hood to avoid inhalation of particulates. In case of skin contact, rinse immediately with soap and water. Refer to Safety Data Sheets (SDS) for hazard-specific protocols, including emergency procedures for spills or exposure .

Q. What statistical approaches are recommended for analyzing adsorption kinetics data?

  • Methodological Answer : Use nonlinear regression to compare pseudo-first-order (Lagergren) and pseudo-second-order (Ho–McKay) models. Calculate R² values and Akaike Information Criterion (AIC) to determine the best fit. For thermodynamic parameters (ΔG, ΔH, ΔS), apply the van’t Hoff equation using equilibrium constants at varying temperatures .

Q. How to formulate a research question on this compound’s environmental impact?

  • Methodological Answer : Align with the FLOAT method: Focus on gaps (e.g., biodegradability in aquatic systems), Limit scope (e.g., photodegradation kinetics in freshwater), and ensure Relevance (e.g., ecotoxicity to Daphnia magna). Use databases like Europe PMC and DOAJ to identify understudied areas .

Advanced Research Questions

Q. How can contradictions between pseudo-first-order and pseudo-second-order kinetic models in adsorption studies be resolved?

  • Methodological Answer : Conduct residual analysis to identify systematic deviations. If pseudo-second-order models yield higher R² values but physical adsorption dominates, validate with scanning electron microscopy (SEM) to confirm chemisorption (e.g., covalent bonding on PET surfaces). Cross-reference with activation energy calculations from Arrhenius plots .

Q. What methodologies validate the use of Langmuir–Freundlich isotherms for this compound’s thermodynamic studies?

  • Methodological Answer : Perform isotherm experiments at multiple temperatures (e.g., 30°C, 50°C, 70°C) and calculate heterogeneity factors (1/n). Compare theoretical vs. experimental adsorption capacities using chi-square tests. Validate with X-ray photoelectron spectroscopy (XPS) to confirm surface interaction mechanisms .

Q. How to design experiments to assess long-term color fastness under varying environmental conditions?

  • Methodological Answer : Expose dyed PET samples to accelerated weathering (e.g., Q-SUN Xenon chambers at 340 nm for UV resistance). Quantify color retention via CIELAB coordinates (ΔE values) before and after exposure. For wash fastness, use ISO 105-C06 standards with sodium dodecyl sulfate (SDS) solutions and measure color loss spectrophotometrically .

Q. What strategies address discrepancies in literature regarding this compound’s photostability?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., identical light intensity, humidity). Use HPLC-MS to identify degradation byproducts (e.g., anthraquinone derivatives). Apply multivariate analysis (ANOVA) to isolate variables (e.g., dye concentration, substrate crystallinity) contributing to divergent results .

Data Analysis and Reporting

Q. How to systematically review existing literature on this compound’s applications and limitations?

  • Methodological Answer : Use PRISMA guidelines: search platforms like Google Scholar and RefSeek with keywords "this compound adsorption kinetics" + "polyester" + "environmental impact". Screen abstracts for relevance, exclude non-peer-reviewed sources, and categorize findings by methodology (e.g., experimental vs. computational) .

Q. What computational tools are suitable for modeling this compound’s molecular interactions?

  • Methodological Answer : Employ density functional theory (DFT) in software like Gaussian or ORCA to simulate dye-polymer interactions. Compare binding energies of this compound with PET monomers (e.g., terephthalic acid). Validate with experimental FTIR spectra to confirm hydrogen bonding or π–π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.